An In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole-5-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community. As a derivative of 2,1,3-benzothiadiazole (BTD), it belongs to a class of compounds renowned for their unique electronic properties and versatile applications. The BTD core is an electron-deficient system, a characteristic that imparts favorable attributes for its use in the development of advanced materials and pharmaceutically active agents.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 2,1,3-Benzothiadiazole-5-carbaldehyde, its synthesis, reactivity, and its burgeoning role in materials science and drug discovery.
Physicochemical Properties
2,1,3-Benzothiadiazole-5-carbaldehyde is typically an off-white to yellow solid at room temperature.[3][4] Its core structure consists of a benzene ring fused to a thiadiazole ring, with an aldehyde group at the 5-position. This substitution pattern is crucial to its reactivity and utility as a chemical intermediate.
| Property | Value | Reference |
| CAS Number | 71605-72-6 | [3][5] |
| Molecular Formula | C₇H₄N₂OS | [3][5] |
| Molecular Weight | 164.18 g/mol | [3][5] |
| Melting Point | 90-95 °C | [3][4] |
| Boiling Point | 291.9 °C at 760 mmHg | [3] |
| Density | 1.5 g/cm³ | [3] |
| Appearance | Off-white to yellow solid | [3][4] |
| Solubility | Insoluble in water. | No specific data available for common organic solvents, but likely soluble in solvents like chloroform and dichloromethane based on synthesis protocols. |
| Stability | Air sensitive. | [4] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 2,1,3-Benzothiadiazole-5-carbaldehyde is essential for its identification and characterization in experimental settings.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the arrangement of protons in the molecule. For 2,1,3-Benzothiadiazole-5-carbaldehyde, the key chemical shifts are:
-
Aldehydic Proton: A singlet is observed at approximately 10.19 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons: The protons on the benzene ring typically appear as a complex pattern of signals. A singlet at around 8.49 ppm and a multiplet around 8.09 ppm have been reported.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1680-1715 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are expected.
-
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N and C-S Vibrations: These will contribute to the fingerprint region of the spectrum.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) resulting in a fragment at m/z = 135, and other characteristic cleavages of the benzothiadiazole ring.[6][7]
Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde
The synthesis of this compound is crucial for its availability for research and development. A common and effective method involves the oxidation of the corresponding alcohol.
Oxidation of 2,1,3-Benzothiadiazole-5-methanol
This protocol provides a high-yielding and straightforward route to the target aldehyde.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,1,3-benzothiadiazole-5-methanol (1 equivalent) in chloroform.
-
Addition of Oxidant: Add manganese dioxide (MnO₂) (4 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the manganese dioxide.
-
Purification: Concentrate the filtrate under reduced pressure to yield the pure 2,1,3-Benzothiadiazole-5-carbaldehyde. A reported yield for this reaction is 98%.[8]
Caption: Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde.
Reactivity and Synthetic Utility
The chemical reactivity of 2,1,3-Benzothiadiazole-5-carbaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the benzothiadiazole ring is expected to enhance the electrophilicity of the aldehyde carbon.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[9][10] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds. 2,1,3-Benzothiadiazole-5-carbaldehyde is an excellent substrate for this reaction, allowing for the introduction of various functional groups.
General Experimental Workflow:
-
Reactant Mixture: Combine 2,1,3-Benzothiadiazole-5-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent.
-
Catalyst: Add a catalytic amount of a base, such as piperidine or an ammonium salt.
-
Reaction: Heat the mixture to facilitate the condensation and dehydration.
-
Isolation: The product, a 2-(2,1,3-benzothiadiazol-5-ylmethylene) derivative, can be isolated by filtration or extraction.
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12][13][14] This reaction is particularly valuable for creating C=C bonds with high regioselectivity. The reaction of 2,1,3-Benzothiadiazole-5-carbaldehyde with a Wittig reagent would yield a 5-(alkenyl)-2,1,3-benzothiadiazole derivative.
General Experimental Workflow:
-
Ylide Formation: Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium).
-
Reaction with Aldehyde: Add 2,1,3-Benzothiadiazole-5-carbaldehyde to the ylide solution.
-
Formation of Oxaphosphetane: The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring.
-
Product Formation: The oxaphosphetane collapses to form the desired alkene and triphenylphosphine oxide.
Caption: Wittig Reaction Workflow.
Applications
The unique electronic properties of the 2,1,3-benzothiadiazole core make its derivatives, including the 5-carbaldehyde, highly valuable in several fields.
Materials Science
The strong electron-accepting nature of the BTD unit makes it a key building block for donor-acceptor type organic materials used in optoelectronic devices.[15] These materials are integral to the development of:
-
Organic Light-Emitting Diodes (OLEDs): BTD-containing polymers and small molecules are used as emissive or electron-transporting layers in OLEDs.
-
Organic Solar Cells (OSCs): The tunable electronic properties of BTD derivatives allow for the design of materials with optimal energy levels for efficient charge separation and transport in OSCs.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the BTD core can facilitate π-π stacking, which is beneficial for charge mobility in OFETs.
The 5-carbaldehyde functionality of 2,1,3-Benzothiadiazole-5-carbaldehyde provides a convenient point of attachment for incorporating the BTD moiety into larger conjugated systems through reactions like the Knoevenagel and Wittig reactions.
Drug Discovery and Medicinal Chemistry
The benzothiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[16][17][18][19] Derivatives have shown promise as:
-
Anticancer Agents: Various benzothiadiazole derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2).[17][20]
-
Enzyme Inhibitors: Benzothiadiazole-based compounds have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases like Alzheimer's.[21]
-
Antimicrobial Agents: The scaffold has also been incorporated into molecules with antibacterial and antifungal properties.
The aldehyde group of 2,1,3-Benzothiadiazole-5-carbaldehyde can be readily converted into other functional groups, such as amines, imines, and alcohols, allowing for the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
2,1,3-Benzothiadiazole-5-carbaldehyde should be handled with care in a laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be air-sensitive, so storage under an inert atmosphere is recommended.[4]
-
Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[4]
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
2,1,3-Benzothiadiazole-5-carbaldehyde is a versatile and valuable building block for the synthesis of advanced materials and potential therapeutic agents. Its unique electronic properties, derived from the electron-deficient benzothiadiazole core, combined with the reactivity of the aldehyde group, provide a powerful platform for chemical innovation. Further research into the full scope of its reactivity and applications is warranted and is expected to lead to the development of novel technologies and medicines.
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